molecular formula C9H10BrF B3030036 1-Bromo-4-(2-fluoropropan-2-yl)benzene CAS No. 857293-81-3

1-Bromo-4-(2-fluoropropan-2-yl)benzene

Cat. No.: B3030036
CAS No.: 857293-81-3
M. Wt: 217.08
InChI Key: RFNMOOMWSYIJLP-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-fluoropropan-2-yl)benzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where a bromine atom is substituted at the para position and a 2-fluoropropan-2-yl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoropropan-2-yl)benzene can be synthesized through a multi-step process involving the bromination of 4-(2-fluoropropan-2-yl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-fluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated benzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

    Substitution: Formation of 4-(2-fluoropropan-2-yl)phenol or 4-(2-fluoropropan-2-yl)aniline.

    Oxidation: Formation of 4-(2-fluoropropan-2-yl)benzoic acid.

    Reduction: Formation of 4-(2-fluoropropan-2-yl)benzene.

Scientific Research Applications

Chemistry: 1-Bromo-4-(2-fluoropropan-2-yl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound may serve as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluoropropan-2-yl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the hydrophobic benzene ring can interact with non-polar regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    1-Bromo-4-fluorobenzene: Similar structure but lacks the 2-fluoropropan-2-yl group.

    1-Bromo-4-(2,2,2-trifluoroethyl)benzene: Contains a trifluoromethyl group instead of the 2-fluoropropan-2-yl group.

    1-Bromo-4-(2-chloropropan-2-yl)benzene: Contains a chlorine atom instead of a fluorine atom in the propyl group.

Uniqueness: 1-Bromo-4-(2-fluoropropan-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and interaction profiles compared to other halogenated benzene derivatives. The 2-fluoropropan-2-yl group also introduces steric and electronic effects that influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

1-bromo-4-(2-fluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNMOOMWSYIJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677423
Record name 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857293-81-3
Record name 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-(4-bromophenyl)propan-2-ol (8.3 g, 38.59 mmol) in 100 mL of CH2Cl2 was added DAST (6.1 mL, 46.31 mmol) at −78° C. The reaction was stirred to rt overnight, and quenched with 100 mL of water at 0° C. The product was extracted with EtOAc, and the extracts were washed with water (50 mL) and brine (50 mL), dried over anhydrous MgSO4, and concentrated to give 1-bromo-4-(1-fluoro-1-methylethyl)benzene, which was used without further purification.
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8.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(2-fluoropropan-2-yl)benzene
Reactant of Route 2
1-Bromo-4-(2-fluoropropan-2-yl)benzene
Reactant of Route 3
1-Bromo-4-(2-fluoropropan-2-yl)benzene
Reactant of Route 4
1-Bromo-4-(2-fluoropropan-2-yl)benzene
Reactant of Route 5
1-Bromo-4-(2-fluoropropan-2-yl)benzene
Reactant of Route 6
1-Bromo-4-(2-fluoropropan-2-yl)benzene

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